2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Medicinal Chemistry Structure-Activity Relationship HIV-1 NNRTI

2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide (CAS 851079-29-3) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class. It features a 1-(4-chlorophenyl)-1H-imidazole core linked via a thioether bridge to an N-phenethylacetamide side chain, with a molecular formula of C₁₉H₁₈ClN₃OS and a molecular weight of 371.89 g/mol.

Molecular Formula C19H18ClN3OS
Molecular Weight 371.88
CAS No. 851079-29-3
Cat. No. B2562379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
CAS851079-29-3
Molecular FormulaC19H18ClN3OS
Molecular Weight371.88
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClN3OS/c20-16-6-8-17(9-7-16)23-13-12-22-19(23)25-14-18(24)21-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,21,24)
InChIKeyXMIBGMLZWKXIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide (CAS 851079-29-3): Physicochemical Profile and Compound Class Definition


2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide (CAS 851079-29-3) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class [1]. It features a 1-(4-chlorophenyl)-1H-imidazole core linked via a thioether bridge to an N-phenethylacetamide side chain, with a molecular formula of C₁₉H₁₈ClN₃OS and a molecular weight of 371.89 g/mol. Its calculated physicochemical properties include a logP of 3.46 and a polar surface area of 36.83 Ų . This compound is part of a broader chemotype explored for antiviral (HIV-1 NNRTI), anticancer, and antimicrobial applications, where the 4-chlorophenyl substituent on the imidazole N1 position and the phenethylamide terminus jointly govern target binding and pharmacokinetic behavior [2].

Why 2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide Cannot Be Simply Replaced by In-Class Analogs


Within the imidazole thioacetanilide (ITA) family, seemingly minor structural variations produce large shifts in biological activity and selectivity. In the canonical HIV-1 NNRTI series, altering the N1-aryl substituent from 4-chlorophenyl to 4-methylphenyl or the amide terminus from phenethyl to substituted anilide changed EC₅₀ values against HIV-1 by more than 10-fold, underscoring that the 4-chlorophenyl–phenethylacetamide combination defines a unique pharmacophoric space [1]. For β-secretase (BACE1) inhibitors within the same thioacetamide scaffold, modifications to the thioether linker or amide substituent significantly impacted both enzymatic IC₅₀ and predicted blood-brain barrier permeability [2]. Generic replacement with a closely related analog—e.g., substituting para-chlorophenyl with para-fluorobenzyl or replacing phenethyl with a simple phenyl group—risks loss of target engagement, altered selectivity profile, or compromised physicochemical properties, and therefore requires explicit comparative re-validation rather than assumption of functional equivalence [3].

Quantitative Differentiation Evidence for 2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide


N1-(4-Chlorophenyl) vs. N1-(4-Chlorobenzyl) Substitution: Lipophilicity and Electronic Profile Differentiation

In the imidazole thioacetanilide (ITA) class, the choice of N1-aryl versus N1-arylmethyl substituent dictates both the electronic character of the imidazole ring and the overall lipophilicity. The target compound, bearing a directly attached N1-(4-chlorophenyl) group, positions the electron-withdrawing chlorine closer to the imidazole core compared to the benzyl analog 2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide (CAS 869346-78-1), where a methylene spacer intervenes . This structural difference alters the imidazole ring's electron density and affects π-stacking interactions in the NNRTI binding pocket. In the benchmark ITA HIV-1 series, 4-chlorophenyl-substituted compounds achieved sub-micromolar EC₅₀ values (e.g., 4a5: EC₅₀ = 0.18 μM; 4a2: EC₅₀ = 0.20 μM), whereas compounds lacking the direct aryl-imidazole conjugation showed reduced potency [1]. The target compound's calculated logP of 3.46 further distinguishes it from the 4-chlorobenzyl analog (predicted logP approximately 3.9, due to the additional methylene unit), with implications for membrane permeability and distribution.

Medicinal Chemistry Structure-Activity Relationship HIV-1 NNRTI

N-Phenethylacetamide vs. N-(4-Chlorophenyl)acetamide: Amide Terminus Impact on Target Selectivity

The amide terminus of ITA derivatives critically influences both antiviral potency and selectivity. The target compound features an N-phenethylacetamide group, which introduces a flexible ethylene spacer between the amide nitrogen and the terminal phenyl ring. In contrast, the closely related analog N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS: search for 'N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide') bears a directly attached 4-chlorophenyl anilide terminus . In the benchmark ITA SAR series, the nature of the amide substituent modulated HIV-1 EC₅₀ values across a >50-fold range: the most potent compounds (e.g., 4a5 with a 2,6-dimethylphenyl terminus: EC₅₀ = 0.18 μM) contained substituted anilides, while simple N-phenyl or N-benzyl derivatives showed substantially reduced activity [1]. Although no published EC₅₀ exists for the exact N-phenethylacetamide target compound in the HIV-1 assay, class-level SAR indicates that the phenethyl spacer positions the phenyl ring in a distinct conformational space compared to N-phenyl or N-benzyl analogs, potentially altering interactions with the NNRTI binding pocket's hydrophobic tunnel [2].

HIV-1 NNRTI ADME-Tox Medicinal Chemistry

Thioether (S-CH₂-CO-NH) vs. Alternative Linkers: Impact on BACE1 Inhibitory Activity

The S-CH₂-CO-NH thioether–acetamide linker is a conserved pharmacophoric element across imidazole-based BACE1 and HIV-1 NNRTI inhibitor series. In a systematic study of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors, the most potent analog (compound 41) achieved an IC₅₀ of 4.6 μM against BACE1, with the thioether–acetamide linker providing critical hydrogen-bonding interactions with the catalytic aspartate dyad [1]. The target compound retains this identical S-CH₂-CO-NH linker but pairs it with an N-phenethylacetamide terminus rather than the substituted thiazol-2-yl amide present in the most potent BACE1 series. This linker–terminus combination occupies an unexplored region of the BACE1 SAR landscape: the thioether linker preserves the essential geometry for catalytic site engagement, while the phenethyl group offers additional hydrophobic contacts that could enhance affinity beyond the 4.6 μM benchmark, subject to experimental validation [2].

BACE1 Inhibition Alzheimer's Disease Medicinal Chemistry

4-Chlorophenyl vs. 4-Fluorobenzyl Imidazole: Electron-Withdrawing Strength and Anticancer Activity Differentiation

Comparative analysis of imidazole-thioether-N-phenethylacetamide analogs reveals that the electronic nature of the N1 substituent directly modulates anticancer potency. The 4-methoxyphenyl analog, 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide, demonstrated an IC₅₀ of approximately 25 μM against cancer cell lines after 48-hour exposure in dose-dependent viability assays . The target compound, bearing a 4-chlorophenyl substituent (Hammett σₚ = +0.23) rather than 4-methoxyphenyl (σₚ = −0.27), presents a reversed electronic profile: the electron-withdrawing chlorine increases the imidazole ring's electrophilicity, which may enhance interactions with nucleophilic residues in target proteins or alter redox behavior [1]. The 4-fluorobenzyl analog (CAS not specified) introduces a methylene spacer and a weaker electron-withdrawing fluorine (σₚ = +0.06), representing a distinct SAR branch. The σₚ difference of approximately +0.17 between 4-chlorophenyl and 4-fluorobenzyl substituents predicts a meaningful shift in imidazole ring electronics that could translate into differential target engagement.

Anticancer Activity Imidazole Derivatives Apoptosis

AChE Off-Target Liability Assessment: Imidazole-Thioether Scaffold vs. Known AChE Inhibitors

Imidazole-containing compounds can exhibit acetylcholinesterase (AChE) inhibitory activity, which is an important off-target liability consideration in drug discovery. A structurally related imidazole-thioether compound (CHEMBL4092186) demonstrated AChE1 inhibition with an IC₅₀ of 190 nM in Anopheles gambiae head extract assays [1]. While no direct AChE activity data are available for the target compound, this class-level liability necessitates explicit profiling. The target compound's calculated polar surface area of 36.83 Ų and logP of 3.46 place it within the property space where CNS penetration and consequent AChE-mediated cholinergic effects are possible, distinguishing it from more polar imidazole-thioether analogs (PSA > 60 Ų) that may have reduced CNS exposure but potentially enhanced peripheral AChE activity. Procurement of the target compound for explicit AChE counter-screening is therefore warranted to establish its selectivity window relative to both the 190 nM class benchmark and the clinical AChE inhibitor donepezil (IC₅₀ ≈ 6–10 nM).

Acetylcholinesterase Off-Target Screening Safety Pharmacology

4-Chlorophenyl vs. 3-Chlorophenyl Regioisomerism: BindingDB Evidence for Differential NOTUM Target Engagement

The position of the chlorine substituent on the N1-phenyl ring of the imidazole core has a measurable impact on target binding. The 4-chlorophenyl-imidazole fragment (1-(4-chlorophenyl)-1H-imidazole, BDBM19474) displayed an IC₅₀ of 5,160 nM against the palmitoleoyl-protein carboxylesterase NOTUM in a biochemical assay [1]. In contrast, the 3-chlorophenyl regioisomer (1-(3-chlorophenyl)-1H-imidazole) has been cataloged in structurally related screening compounds but lacks publicly reported NOTUM affinity data. The target compound incorporates the 4-chlorophenyl regioisomer as its N1 substituent, which, compared to the 3-chlorophenyl regioisomer found in analog CAS 851079-08-8 [2], orients the chlorine substituent para to the imidazole ring, potentially affecting both the directionality of halogen bonding interactions and the compound's overall molecular dipole moment. This regioisomeric distinction is critical because the para-chloro orientation has been explicitly associated with NOTUM engagement (IC₅₀ = 5.16 μM), while the meta-chloro orientation represents an untested vector that could alter binding geometry and affinity.

NOTUM Inhibition Wnt Signaling Regioisomer Selectivity

Highest-Impact Application Scenarios for 2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide


HIV-1 NNRTI Lead Optimization: Probing the Amide-Terminal Hydrophobic Tunnel

The ITA chemotype, validated by Zhan et al. (2009) with EC₅₀ values of 0.18–0.20 μM against HIV-1 IIIB, provides a robust starting point for NNRTI development [1]. The target compound's unique N-phenethylacetamide terminus occupies a conformational space distinct from the optimized 2,6-dimethylanilide found in the most potent ITA derivatives. Researchers can use this compound to systematically probe steric tolerance in the amide-proximal region of the NNRTI hydrophobic tunnel, with the goal of identifying substituents that improve potency beyond the 0.18 μM benchmark or confer activity against clinically relevant NNRTI-resistant mutants (e.g., K103N, Y181C). The 4-chlorophenyl fragment's NOTUM activity (IC₅₀ = 5.16 μM) should be considered as a potential off-target liability in antiviral selectivity assessments [2].

Alzheimer's Disease Drug Discovery: BACE1 Inhibitor Scaffold Hopping

Based on the BACE1 inhibitory activity demonstrated by structurally related thioether–acetamide compounds (e.g., compound 41: IC₅₀ = 4.6 μM against BACE1) [3], the target compound can be deployed as a scaffold-hopping starting point. Unlike the published BACE1 series that features a 4-substituted thiazol-2-yl amide terminus, the N-phenethylacetamide group offers improved physicochemical properties for CNS penetration (PSA = 36.83 Ų, within the accepted range for BBB-penetrant compounds) . This compound is suitable for BACE1 enzymatic assays, cellular Aβ production assays in HEK293-APP cells, and parallel artificial membrane permeability assays (PAMPA-BBB) to establish whether the N-phenethyl terminus improves upon the 4.6 μM benchmark while maintaining favorable brain penetration.

Wnt Signaling Modulation: NOTUM Inhibition in Regenerative Medicine and Oncology

The 4-chlorophenyl-imidazole fragment (BDBM19474) has been directly implicated in NOTUM carboxylesterase inhibition (IC₅₀ = 5.16 μM) as documented in US Patent 11,634,391 [2]. NOTUM is a negative regulator of Wnt signaling, and its inhibition is of therapeutic interest in bone regeneration, hair growth, and certain Wnt-dependent cancers. The target compound, which incorporates this validated NOTUM-binding fragment within a larger, drug-like scaffold (MW = 371.89 Da, logP = 3.46), can be profiled in NOTUM biochemical assays and Wnt reporter gene assays (e.g., TOPFlash luciferase in HEK293 cells) to determine whether the appended thioether–phenethylacetamide group enhances NOTUM inhibitory potency beyond the 5.16 μM fragment-level baseline or introduces cooperative binding interactions.

Broad-Spectrum Kinase and Epigenetic Target Profiling Using the Imidazole-Thioether Chemotype

Imidazole-thioether compounds have demonstrated activity across diverse target classes including cyclin-dependent kinases (CDKs), histone acetyltransferases (GCN5/PCAF), and acetylcholinesterase (AChE) [4]. The target compound's balanced physicochemical profile (logP = 3.46, HBD = 1, PSA = 36.83 Ų) makes it suitable for inclusion in broad-panel biochemical screening campaigns (e.g., Eurofins Cerep or DiscoverX KINOMEscan) to identify novel kinase or epigenetic targets. The documented AChE activity of close structural analogs (IC₅₀ = 190 nM for CHEMBL4092186) [4] necessitates inclusion of AChE counter-screens to establish selectivity. This compound can serve as a versatile entry point for chemogenomic library design, where the 4-chlorophenyl and N-phenethyl groups provide orthogonal vectors for subsequent parallel SAR exploration.

Quote Request

Request a Quote for 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.